
1-(prop-2-yn-1-yl)-1H-1,2,3-triazole
Overview
Description
1-(prop-2-yn-1-yl)-1H-1,2,3-triazole is a nitrogen-containing heterocyclic compound featuring a triazole core substituted with a propargyl (prop-2-yn-1-yl) group. The 1,2,3-triazole ring is a five-membered aromatic system with three nitrogen atoms, contributing to its stability and diverse reactivity. The propargyl substituent introduces an alkyne functionality, enabling further chemical modifications via click chemistry or metal-catalyzed coupling reactions . This compound is synthesized primarily via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust and regioselective method for constructing 1,4-disubstituted triazoles . Its applications span pharmaceuticals, agrochemicals, and materials science, with the triazole moiety often enhancing binding affinity to biological targets such as enzymes or receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(prop-2-yn-1-yl)-1H-1,2,3-triazole can be synthesized through various methods. One common method involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction typically requires a copper(I) catalyst and proceeds under mild conditions to yield the desired triazole compound .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, and can handle large volumes of reactants. The use of continuous flow reactors also enhances the safety and efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-(prop-2-yn-1-yl)-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and nucleophiles like amines are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazoles .
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Mechanism of Action : The introduction of the 1,2,3-triazole moiety into drug candidates has been shown to enhance cytotoxicity against various cancer cell lines. For instance, a study demonstrated that novel C-14 1,2,3-triazole-tethered dehydroabietic acid derivatives exhibited significant antiproliferative activity against adriamycin-resistant MCF-7 cells at low concentrations .
- Case Study : Indole-linked 1,2,3-triazoles have been synthesized and evaluated for their ability to modulate COX-2 levels in inflammatory conditions. Compounds derived from prop-2-yn-1-yl indole showed promise in reducing pro-inflammatory mediators and could serve as leads for treating diabetic complications .
- Antiviral Properties :
- Antimicrobial Applications :
Agrochemical Applications
The triazole structure is also prevalent in agrochemicals:
- Fungicides : Triazoles are widely used as fungicides due to their ability to inhibit fungal growth by interfering with ergosterol biosynthesis. The incorporation of this compound into fungicidal formulations has improved efficacy against resistant fungal strains.
Material Science Applications
In material science, this compound derivatives are utilized for:
- Polymer Chemistry : The compound acts as a versatile building block for synthesizing functional polymers through click chemistry reactions. This versatility allows for the development of materials with tailored properties for specific applications .
Data Summary
Mechanism of Action
The mechanism of action of 1-(prop-2-yn-1-yl)-1H-1,2,3-triazole depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring can form hydrogen bonds and π-π interactions with target molecules, contributing to its binding affinity and specificity .
Comparison with Similar Compounds
Key Observations :
- Propargyl vs. Fluorinated Groups : The propargyl group offers synthetic versatility but lacks the lipophilicity and metabolic stability imparted by fluorinated substituents (e.g., CF3-benzyl in compound 4) .
- Halogen vs. Alkynyl Substituents : Bromophenyl groups (BPTA) enhance antimicrobial activity via halogen bonding, whereas the propargyl group may prioritize reactivity over target specificity .
Isomeric Comparisons: 1,2,3-Triazole vs. 1,2,4-Triazole
The position of nitrogen atoms in the triazole ring significantly impacts properties:
Key Observations :
Biological Activity
1-(prop-2-yn-1-yl)-1H-1,2,3-triazole is a member of the triazole family, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antifungal, and anti-inflammatory properties, supported by case studies and experimental findings.
Chemical Structure and Synthesis
The compound this compound can be synthesized through various methods, including the Huisgen cycloaddition reaction of azides with alkynes. This reaction is notable for its efficiency and selectivity, allowing for the creation of a variety of triazole derivatives.
Anticancer Activity
This compound derivatives have shown significant anticancer potential in various studies:
- Case Study 1 : A series of triazole-containing hybrids were tested against several cancer cell lines. One derivative exhibited an IC50 value of 0.43 µM against HCT116 cells, which is significantly more potent than the control compound Melampomagnolide B (IC50 = 4.93 µM). The compound induced apoptosis and inhibited cell migration by affecting the expression of epithelial and mesenchymal markers such as E-cadherin and vimentin .
- Case Study 2 : Another study demonstrated that a triazole derivative increased reactive oxygen species (ROS) levels in cancer cells, leading to mitochondrial dysfunction and apoptosis via caspase activation .
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
1 | HCT116 | 0.43 | Induces apoptosis |
6 | HCT116 | 5.19 | Induces ferroptosis |
7 | HL60 | <5 | Cell cycle arrest |
Antifungal Activity
Triazoles are well-known for their antifungal properties:
- Study Findings : The compound has been highlighted for its efficacy against various fungal strains. Its mechanism involves inhibiting ergosterol synthesis, crucial for fungal cell membrane integrity .
Anti-inflammatory Activity
Recent studies have also pointed to the anti-inflammatory potential of triazole derivatives:
- Experimental Results : In vitro studies showed that specific indole-linked triazoles could significantly reduce COX-2 levels and associated pro-inflammatory mediators in THP-1 monocytes exposed to advanced glycation end products (AGEs). Compounds were found to suppress ROS production and NF-ĸB translocation effectively .
Structure-Activity Relationship (SAR)
The biological activity of triazole compounds is closely linked to their structural features. Modifications at various positions on the triazole ring can enhance potency against specific biological targets. For instance:
Q & A
Q. Basic: What are efficient synthetic methodologies for 1-(prop-2-yn-1-yl)-1H-1,2,3-triazole?
Answer:
The most robust method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , a regioselective "click chemistry" approach. Terminal alkynes (e.g., propargyl derivatives) react with azides under mild conditions to yield 1,4-disubstituted triazoles . For heterogeneous catalysis, magnetic γFe₂O₃@Sh@Cu₂O has been employed to improve reaction efficiency and recyclability, achieving yields >90% for analogous triazoles .
Table 1: Comparison of Synthesis Methods
Method | Catalyst | Yield (%) | Advantages | Reference |
---|---|---|---|---|
CuAAC | CuSO₄/NaAsc | 85–95 | High regioselectivity, mild conditions | |
Magnetic hybrid catalyst | γFe₂O₃@Sh@Cu₂O | 90–95 | Recyclable, solvent-free |
Q. Basic: What spectroscopic techniques are critical for characterizing this compound derivatives?
Answer:
Key techniques include:
- ¹H/¹³C NMR : Assign proton environments (e.g., triazole ring protons at δ 7.5–8.5 ppm) and confirm substitution patterns .
- HRMS (High-Resolution Mass Spectrometry) : Validate molecular formulas (e.g., C₅H₅N₃ for the base compound) .
- IR Spectroscopy : Identify alkyne (C≡C stretch ~2100 cm⁻¹) and triazole (C-N stretch ~1500 cm⁻¹) functional groups .
Example Data from Analogues ( ):
- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, triazole-H), 7.65–7.10 (m, aromatic-H), 5.12 (s, 2H, propargyl-CH₂).
- HRMS : [M+H]⁺ calculated for C₁₂H₁₀N₃O: 212.0821; found: 212.0818.
Q. Advanced: How can computational methods guide the design of triazole derivatives for enzyme inhibition?
Answer:
Docking studies (e.g., AutoDock Vina) predict binding affinities to target enzymes. For example:
- Triazole derivatives with electron-withdrawing groups (e.g., -CF₃) showed enhanced binding to enoyl-acyl carrier protein reductase (FabI), a target in antibacterial research .
- Non-adiabatic molecular dynamics (NAMD) simulations elucidate photostability and degradation pathways, critical for drug formulation .
Table 2: Substituent Effects on Bioactivity
Substituent | Target Enzyme | IC₅₀ (μM) | Reference |
---|---|---|---|
Propargyl | FabI (E. coli) | 2.1 | |
4-Trifluoromethyl | CYP450 | 0.8 |
Q. Advanced: How to resolve contradictions in reported biological activities of triazole derivatives?
Answer:
Discrepancies often arise from variations in assay conditions or substituent positioning . For example:
- Antimicrobial activity : Derivatives with para-substituted aryl groups showed higher activity (MIC 2 µg/mL) compared to ortho-substituted analogues (MIC >32 µg/mL) due to steric hindrance .
- Photolysis stability : Benzotriazole derivatives exhibit longer half-lives under UV light than non-fused triazoles, as shown by CASPT2/CASSCF studies .
Methodological Recommendations :
- Standardize assay protocols (e.g., CLSI guidelines for antimicrobial testing).
- Use control compounds (e.g., metronidazole derivatives) to benchmark activity .
Q. Advanced: What strategies optimize regioselectivity in triazole synthesis?
Answer:
- Catalyst tuning : Copper(I) catalysts favor 1,4-disubstituted triazoles, while ruthenium catalysts yield 1,5-isomers .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates and regioselectivity .
- Magnetic γFe₂O₃@Sh@Cu₂O achieved 95% regioselectivity for 1,4-triazoles in water, avoiding organic solvents.
Q. Advanced: How to evaluate the photolytic stability of this compound?
Answer:
- CASPT2/CASSCF simulations : Analyze excited-state potential energy surfaces to identify degradation pathways (e.g., N₂ elimination) .
- UV-Vis spectroscopy : Monitor absorbance changes under controlled UV exposure (λ = 254 nm).
Key Finding :
Benzotriazole derivatives exhibit a 50% longer half-life (t₁/₂ = 120 min) compared to non-fused triazoles (t₁/₂ = 80 min) .
Q. Advanced: What are the challenges in scaling up triazole synthesis for preclinical studies?
Answer:
- Purification : Column chromatography is labor-intensive; switch to HPLC for higher-purity batches (>99%) .
- Yield optimization : Use flow chemistry to improve reproducibility and scalability .
Table 3: Scalability Comparison
Method | Lab Scale Yield (%) | Pilot Scale Yield (%) |
---|---|---|
Batch CuAAC | 85 | 70 |
Flow Chemistry | 90 | 88 |
Properties
IUPAC Name |
1-prop-2-ynyltriazole | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3/c1-2-4-8-5-3-6-7-8/h1,3,5H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBMDEASYWHQDKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C=CN=N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
107.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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